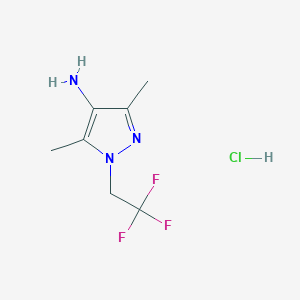
2-(4-bromo-2-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-2-iodophenyl)acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of enzymes, proteins, and other biomolecules, although specific interactions have not been reported .
Cellular Effects
Given its chemical structure, it may influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(4-bromo-2-iodophenyl)acetic acid vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its structure, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the bromination of 2-iodophenylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
2-(4-Bromo-2-iodophenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Iodophenyl)acetic acid
- 2-(4-Chloro-2-iodophenyl)acetic acid
Comparison
2-(4-Bromo-2-iodophenyl)acetic acid is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties compared to similar compounds with only one halogen. This dual-halogenation can provide distinct advantages in synthetic applications and biological interactions, making it a valuable compound for research and development.
Properties
CAS No. |
1242830-36-9 |
|---|---|
Molecular Formula |
C8H6BrIO2 |
Molecular Weight |
340.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)


